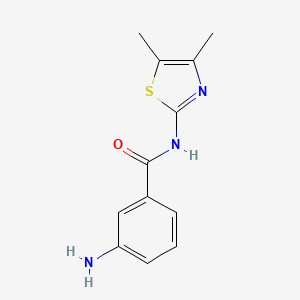

![molecular formula C13H16N2O B3033423 3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one CAS No. 1020252-24-7](/img/structure/B3033423.png)

3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one

Overview

Description

The compound 3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one is a functionalized cyclohexene derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .

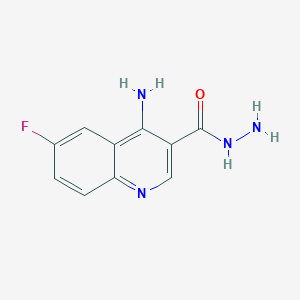

Synthesis Analysis

The synthesis of related cyclohexene derivatives has been demonstrated using different starting materials and key reactions. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 was achieved diastereoselectively using L-serine as a starting material, with ring-closing metathesis and diastereoselective Grignard reactions as key steps . This approach highlights the potential for constructing similar cyclohexene-based compounds, such as 3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one, using analogous strategies.

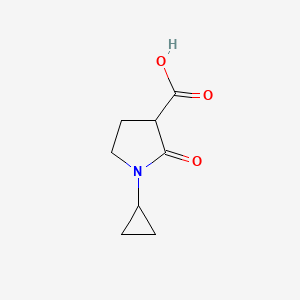

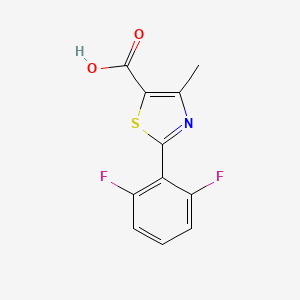

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one has been studied, revealing that substituted amino groups can adopt conformations almost orthogonal to the adjacent heterocyclic ring . This information suggests that the molecular structure of 3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one may also feature significant conformational characteristics that could affect its reactivity and interactions.

Chemical Reactions Analysis

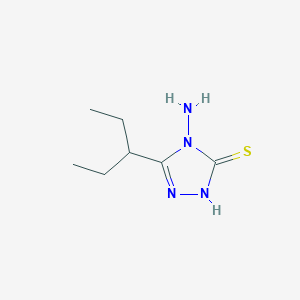

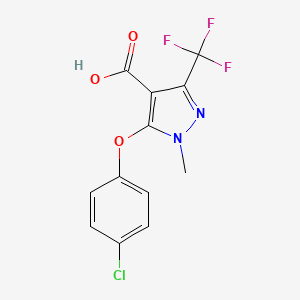

The reactivity of cyclohexene derivatives can be inferred from the synthesis of trifluoromethylated cyclohexene compounds, which serve as reactive intermediates for the synthesis of organic and heterocyclic compounds . The presence of functional groups such as amino and trifluoromethyl groups can significantly influence the chemical behavior of these molecules, suggesting that 3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one may also participate in a variety of chemical reactions.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of 3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one are not detailed in the provided papers, the studies of similar compounds provide a basis for speculation. For example, the formation of hydrogen-bonded dimers and sheets in related compounds indicates that hydrogen bonding could play a significant role in the solid-state structure and potentially affect the solubility and melting point of the compound . The presence of amino groups also suggests potential for solubility in polar solvents and reactivity with electrophiles.

Scientific Research Applications

Hydrogen Bonding and Crystal Structures

- The molecule displays significant hydrogen bonding properties and crystal structure variations. For example, compounds structurally similar to 3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one have been studied for their hydrogen bonding, revealing intricate molecular networks and structural conformations (Kubicki, Bassyouni, & Codding, 2000).

Photoreactive and Optically Active Polymers

- Enaminone derivatives, closely related to 3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one, are used in synthesizing photoreactive and optically active polymers. These polymers exhibit significant potential in various applications due to their inherent viscosities and UV absorption properties (Faghihi, Hajibeygi, & Shabanian, 2010).

Aromatase Inhibitory Activity

- Synthesis of novel derivatives of 3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one has shown promising results in inhibiting aromatase, an enzyme involved in estrogen production. This suggests potential applications in hormone-dependent tumor therapies, such as breast cancer treatment (Staněk et al., 1991).

Anticonvulsant Properties

- Research into the anticonvulsant properties of enaminone compounds, similar in structure to 3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one, has revealed a correlation between molecular structure and anticonvulsant activity. These findings are crucial in the development of new anticonvulsant drugs (Jackson et al., 2012).

Antinociceptive Activities

- Studies on enaminone compounds related to 3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one have shown significant antinociceptive activities in various pain models. This research contributes to understanding pain mechanisms and the development of new analgesics (Masocha, Kombian, & Edafiogho, 2016).

Photolysis and Reactivity

- The photolysis and reactivity of compounds containing 4-aminophenyl groups, such as 3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one, have been studied, revealing insights into their chemical behavior under light exposure. This knowledge is essential for applications in photochemistry and materials science (Guizzardi et al., 2001).

Synthesis Variations and Biological Activities

- Innovative synthesis methods for 3-amino enones, closely related to the chemical , have been developed, leading to compounds with potential applications in diverse biological and chemical processes (Rao & Muthanna, 2015).

Safety And Hazards

Future Directions

The future directions of research on similar compounds include the development of efficient new-generation drugs for the treatment of human critical illnesses (AIDS, cancer, and Alzheimer’s disease) which takes a special place in the strategy of solving the socio-economic problems . Also, the introduction of new reactions is highly desired to broaden the application and structural diversity of COF materials .

properties

IUPAC Name |

3-(4-aminoanilino)-5-methylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-6-12(8-13(16)7-9)15-11-4-2-10(14)3-5-11/h2-5,8-9,15H,6-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZLKUALGLNGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201218337 | |

| Record name | 3-[(4-Aminophenyl)amino]-5-methyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one | |

CAS RN |

1020252-24-7 | |

| Record name | 3-[(4-Aminophenyl)amino]-5-methyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Aminophenyl)amino]-5-methyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-7-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033347.png)

![2-[3-(2,2-Dimethylpropanamido)phenyl]acetic acid](/img/structure/B3033358.png)

![4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3033363.png)